molecular formula C15H20Cl2N2O3 B14577251 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine CAS No. 61339-79-5

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine

Cat. No.: B14577251
CAS No.: 61339-79-5
M. Wt: 347.2 g/mol
InChI Key: UICCUZSJRACPCF-LLVKDONJSA-N
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Description

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine is a compound that belongs to the class of nitrogen mustards, which are known for their alkylating properties This compound is structurally related to other nitrogen mustards used in chemotherapy, such as melphalan and chlorambucil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride can reduce the compound under mild conditions.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as thiols and amines.

Major Products Formed

The major products formed from these reactions include various alkylated DNA adducts, which are responsible for the compound’s cytotoxic effects.

Scientific Research Applications

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine has several scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of alkylation and DNA damage.

    Biology: The compound is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.

    Industry: The compound can be used in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms.

Mechanism of Action

The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine is unique due to its specific structure, which allows for selective alkylation of DNA. Its D-alanine moiety may also contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other nitrogen mustards.

Properties

CAS No.

61339-79-5

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

IUPAC Name

(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H20Cl2N2O3/c1-11(15(21)22)18-14(20)10-12-2-4-13(5-3-12)19(8-6-16)9-7-17/h2-5,11H,6-10H2,1H3,(H,18,20)(H,21,22)/t11-/m1/s1

InChI Key

UICCUZSJRACPCF-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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